

Literature review of 2-Hydroxypyrimidine hydrochloride studies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxypyrimidine hydrochloride**

Cat. No.: **B075023**

[Get Quote](#)

An In-depth Technical Guide to **2-Hydroxypyrimidine Hydrochloride**: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction: The Central Role of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of countless natural and synthetic molecules with profound biological significance.^{[1][2]} As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidines are indispensable to the structure of DNA and RNA.^[3] This inherent biological relevance has inspired chemists to explore pyrimidine derivatives as "privileged scaffolds" in drug design, leading to a vast array of FDA-approved therapeutics for conditions ranging from cancer and viral infections to metabolic and neurological disorders.^{[4][5]}

Within this critical class of compounds, **2-Hydroxypyrimidine hydrochloride** (CAS No: 38353-09-2) emerges as a versatile and highly valuable building block.^[6] Its unique chemical architecture, characterized by the potential for tautomerism and multiple reactive sites, provides a robust platform for the synthesis of complex molecular entities. This guide, intended for researchers and drug development professionals, offers a comprehensive review of **2-Hydroxypyrimidine hydrochloride**, detailing its fundamental properties, synthesis, characterization, and critical applications that drive innovation in pharmaceutical sciences.

Physicochemical and Structural Properties

2-Hydroxypyrimidine hydrochloride is typically a light yellow to beige crystalline solid.[7][8] It is hygroscopic and should be stored in an inert atmosphere at room temperature.[9][10] Its solubility is limited in solvents like DMSO and methanol, but it is soluble in water.[7]

A defining feature of this molecule is its existence as a salt of 2-hydroxypyrimidine. The hydrochloride form enhances its stability and handling properties compared to the free base. The core of its chemical versatility, however, lies in the tautomeric equilibrium between its keto and enol forms.

Property	Value	Source(s)
CAS Number	38353-09-2	[7][10]
Molecular Formula	C ₄ H ₄ N ₂ O · HCl	[6][10]
Molecular Weight	132.55 g/mol	[10][11]
Appearance	Light yellow to beige crystalline solid	[7][12]
Melting Point	200-205 °C (decomposes)	[7][9][10]
Solubility	DMSO (Slightly), Methanol (Slightly), Water	[7]
Sensitivity	Hygroscopic	[7][9]
InChI Key	IAJINJSFYTZPEJ-UHFFFAOYSA-N	[10][13]

The Critical Concept of Tautomerism

2-Hydroxypyrimidine exists in a dynamic equilibrium between two tautomeric forms: the aromatic alcohol form (2-hydroxypyrimidine) and the non-aromatic amide or "keto" form (2(1H)-pyrimidinone).[14] While the hydroxy form benefits from aromaticity, the pyridone form is often favored in both solid and solution states due to the strength of the C=O bond and favorable intermolecular hydrogen bonding.[15][16] This equilibrium is sensitive to the solvent environment.[17] Computational studies investigating similar systems, like 2-hydroxypyridine and 4-hydroxypyrimidine, reveal that the introduction of the second nitrogen atom in the pyrimidine ring significantly shifts the equilibrium toward the keto form compared to its pyridine

analogue.[18][19] Understanding this tautomerism is paramount, as it dictates the molecule's reactivity and its potential for hydrogen bonding interactions with biological targets.

Caption: Workflow for the synthesis of **2-Hydroxypyrimidine hydrochloride**.

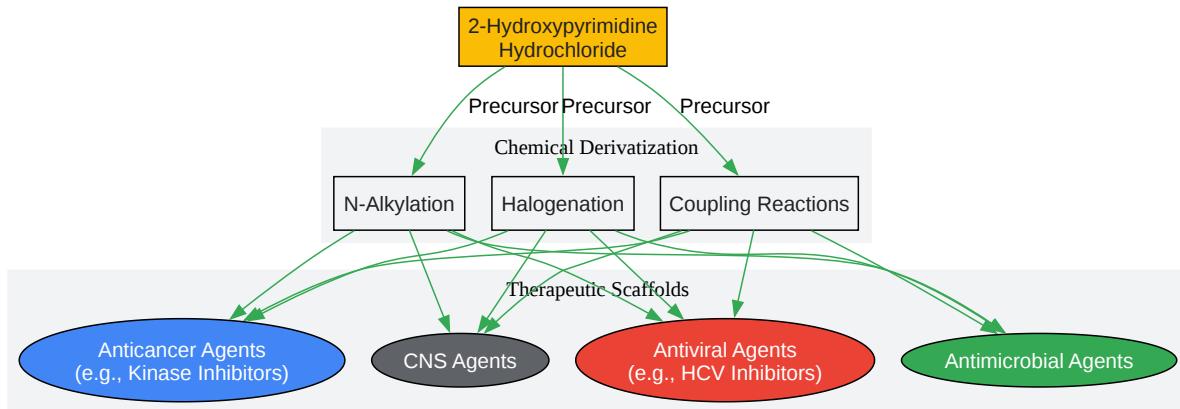
Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved using standard analytical techniques. While full datasets are proprietary to suppliers, reference spectra are available, and the expected characteristics can be described.

- ¹H NMR: The proton NMR spectrum is a key tool for confirming the pyrimidine ring structure. In a suitable solvent like DMSO-d₆, one would expect to see distinct signals corresponding to the non-equivalent protons on the heterocyclic ring. Data is available for comparison on platforms like ChemicalBook. [13][20]* ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The spectrum should show distinct peaks for the carbons in the pyrimidine ring, with the carbon at the C2 position (bearing the hydroxyl/oxo group) appearing at a characteristic downfield shift.
- Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for probing the tautomeric state. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of a C=O stretch, confirming a significant population of the 2(1H)-pyrimidinone (keto) form. A broad absorption in the 3200-3500 cm⁻¹ region would correspond to O-H and N-H stretches. Conforming spectra are noted in supplier specification sheets. [12]* Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For **2-Hydroxypyrimidine hydrochloride**, the analysis would show a parent ion corresponding to the protonated free base [C₄H₄N₂O + H]⁺ at an m/z of approximately 97.04.

Applications in Drug Discovery and Organic Synthesis

The true value of **2-Hydroxypyrimidine hydrochloride** lies in its application as a versatile intermediate for creating more complex, biologically active molecules. [6] Pyrimidine derivatives synthesized from this and related precursors have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. [2][21][22]


Key Intermediate in HCV Inhibitor Synthesis

A notable application is its use as a reagent in the synthesis of BI 207524, an indole diamide inhibitor of the hepatitis C virus (HCV) NS5B polymerase. [7][8][9] HCV infection is a major cause of chronic liver disease, and NS5B polymerase is a critical enzyme for viral replication, making it a prime target for antiviral therapy. [3] The incorporation of the pyrimidine moiety is crucial for the compound's binding affinity and overall efficacy.

A Scaffold for Diverse Biological Agents

The 2-hydroxypyrimidine core is a foundational element for a wide array of therapeutic agents. By modifying the ring through various chemical reactions, researchers can synthesize libraries of compounds for screening against different biological targets.

- **Anticancer Agents:** Many anticancer drugs, including kinase inhibitors, feature a pyrimidine core. The nitrogen atoms of the ring can act as hydrogen bond acceptors, facilitating interaction with the hinge region of protein kinases. [2]*
- **Antimicrobial Agents:** The pyrimidine scaffold is present in numerous antibacterial and antifungal drugs. Its structure can be tailored to inhibit essential microbial enzymes. [22]*
- **CNS Agents:** Derivatives have also been explored for their activity on the central nervous system, showing potential as anticonvulsants or CNS depressants. [22]

[Click to download full resolution via product page](#)

Caption: Role of 2-Hydroxypyrimidine HCl as a precursor in drug development.

Conclusion

2-Hydroxypyrimidine hydrochloride is more than just a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis, well-characterized properties, and, most importantly, its versatile reactivity make it an invaluable starting material for the development of novel therapeutics. The rich chemistry of the pyrimidine ring, underpinned by fundamental principles like tautomerism, continues to provide a fertile ground for the discovery of drugs that address a wide spectrum of human diseases. As researchers continue to push the boundaries of molecular design, the demand for high-quality, foundational building blocks like **2-Hydroxypyrimidine hydrochloride** will undoubtedly remain robust.

References

- BenchChem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2. BenchChem.
- LookChem. **2-Hydroxypyrimidine hydrochloride**. LookChem.

- Guidechem. How to prepare 2-Hydroxypyrimidine Hydrochloride - FAQ. Guidechem.
- ChemicalBook. **2-Hydroxypyrimidine hydrochloride**(38353-09-2) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. **2-Hydroxypyrimidine hydrochloride** synthesis. ChemicalBook.
- ChemicalBook. **2-Hydroxypyrimidine hydrochloride** | 38353-09-2. ChemicalBook.
- Sigma-Aldrich. **2-Hydroxypyrimidine hydrochloride** 98%. Sigma-Aldrich.
- Biosynth. 2-Hydroxypyrimidine HCl | 38353-09-2 | FH30092. Biosynth.
- Organic Chemistry Portal. Pyrimidine synthesis. Organic Chemistry Portal.
- Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.
- Thermo Scientific Chemicals. **2-Hydroxypyrimidine hydrochloride**, 98% 25 g | Contact Us. Thermo Scientific Chemicals.
- Santa Cruz Biotechnology. **2-Hydroxypyrimidine hydrochloride** | CAS 38353-09-2 | SCBT. Santa Cruz Biotechnology.
- Chemdad. **2-Hydroxypyrimidine hydrochloride**. Chemdad.
- Chem-Impex. 4,6-Dimethyl-**2-hydroxypyrimidine hydrochloride**. Chem-Impex.
- ChemicalBook. 2-Hydroxypyrimidine(557-01-7) 1H NMR spectrum. ChemicalBook.
- Rhenium Shop. **2-Hydroxypyrimidine hydrochloride**, 98+%, Thermo Scientific Chemicals. Rhenium Shop.
- Fisher Scientific. **2-Hydroxypyrimidine hydrochloride**, 98%. Fisher Scientific.
- Tokyo Chemical Industry (India) Pvt. Ltd. **2-Hydroxypyrimidine Hydrochloride** | 38353-09-2. Tokyo Chemical Industry (India) Pvt. Ltd.
- WuXi Biology. How about Tautomers?. WuXi Biology.
- World Journal of Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
- PubMed. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed.
- CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- ResearchGate. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. ResearchGate.
- ChemTube3D. 2-Hydroxypyridine-Tautomerism. ChemTube3D.
- ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D.

- Otto Chemie Pvt. Ltd. **2-Hydroxypyrimidine hydrochloride**, 98%, COA, Certificate of Analysis, 38353-09-2, H 2741. Otto Chemie Pvt. Ltd.
- PubChem. 2(1H)-Pyrimidinone | C4H4N2O | CID 68401. PubChem.
- PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- PubMed. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed.
- International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences.
- LookChem. The Chemical Versatility of 2-Hydroxypyridine in Synthesis. LookChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. growingscience.com [growingscience.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. scispace.com [scispace.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Hydroxypyrimidine hydrochloride Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. 2-Hydroxypyrimidine hydrochloride | 38353-09-2 [chemicalbook.com]
- 10. 2-羟基嘧啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Hydroxypyrimidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Hydroxypyrimidine hydrochloride, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 13. 2-Hydroxypyrimidine hydrochloride(38353-09-2) 1H NMR spectrum [chemicalbook.com]
- 14. 2(1H)-Pyrimidinone | C4H4N2O | CID 68401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemtube3d.com [chemtube3d.com]
- 16. chemtube3d.com [chemtube3d.com]
- 17. wuxibiology.com [wuxibiology.com]
- 18. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2-Hydroxypyrimidine(557-01-7) 1H NMR spectrum [chemicalbook.com]
- 21. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 22. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Literature review of 2-Hydroxypyrimidine hydrochloride studies]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075023#literature-review-of-2-hydroxypyrimidine-hydrochloride-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com